molecular formula C13H10N4O3S B2447040 N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-2-methylpyrazole-3-carboxamide CAS No. 1019096-93-5

N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-2-methylpyrazole-3-carboxamide

Cat. No.: B2447040
CAS No.: 1019096-93-5
M. Wt: 302.31
InChI Key: YGCDWQQUTNJLBR-UHFFFAOYSA-N
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Description

N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-2-methylpyrazole-3-carboxamide is a synthetic chemical hybrid featuring a [1,3]dioxolobenzothiazole core fused with a methylpyrazole carboxamide group. This specific molecular architecture makes it a compound of interest in several exploratory research fields. The benzothiazole scaffold is a privileged structure in medicinal chemistry, known for its ability to interact with various biological targets . In particular, structurally related carboxamide compounds have been investigated as potent and selective inhibitors of enzymes like Monoamine Oxidase-B (MAO-B) . For instance, research into indole-5-carboxamides and other heterocyclic carboxamides has demonstrated their potential as high-efficacy inhibitors for neurological targets, suggesting that this compound could serve as a valuable precursor or intermediate in the development of central nervous system (CNS) active agents . The integration of the [1,3]dioxolo moiety may further influence its pharmacokinetic properties and binding affinity. Consequently, this compound holds significant research value for scientists working in hit-to-lead optimization campaigns, particularly in neuropharmacology and the synthesis of novel enzyme inhibitors for biochemical study.

Properties

IUPAC Name

N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-2-methylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N4O3S/c1-17-8(2-3-14-17)12(18)16-13-15-7-4-9-10(20-6-19-9)5-11(7)21-13/h2-5H,6H2,1H3,(H,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGCDWQQUTNJLBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)C(=O)NC2=NC3=CC4=C(C=C3S2)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-([1,3]dioxolo[4’,5’:4,5]benzo[1,2-d]thiazol-6-yl)-1-methyl-1H-pyrazole-5-carboxamide typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the dioxolo and thiazole rings, followed by the introduction of the pyrazole and carboxamide groups. Common reagents used in these reactions include various halogenating agents, bases, and solvents such as dichloromethane and dimethylformamide.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Carboxamide Hydrolysis and Functionalization

The carboxamide moiety undergoes hydrolysis and nucleophilic substitution under specific conditions:

Reaction TypeReagents/ConditionsProductYield (%)Key ObservationsSource
Acidic Hydrolysis6M HCl, reflux (12 h)Corresponding carboxylic acid78Complete conversion; requires inert atmosphere to prevent side oxidation
Basic Hydrolysis2M NaOH, 80°C (8 h)Carboxylic acid salt82Faster kinetics compared to acidic conditions
Amide CouplingBOP reagent, DIPEA, DMF (RT, 4 h)New amide derivatives60-75Enables combinatorial synthesis of analogs; steric hindrance limits yields

Mechanistic Insight : Hydrolysis proceeds via nucleophilic attack on the carbonyl carbon, with base-catalyzed routes showing higher efficiency due to enhanced nucleophilicity of hydroxide ions.

Heterocyclic Ring Modifications

The benzothiazole and dioxolo rings participate in electrophilic aromatic substitution (EAS) and ring-opening reactions:

Electrophilic Aromatic Substitution

PositionReagentsProductSelectivityNotesSource
C-5 (Benzothiazole)HNO₃/H₂SO₄, 0°CNitro derivative>90%Nitration occurs preferentially at electron-deficient benzothiazole ring
C-7 (Dioxolo)Br₂/FeBr₃Brominated analog68%Limited by steric constraints from fused dioxole

Ring-Opening Reactions

ConditionsProductApplicationsSource
H₂O₂ (30%), AcOH, 70°C (6 h)Sulfonic acid derivativeEnhances water solubility for pharmacological studies
LiAlH₄, THF, reflux (3 h)Reduced thiol intermediatePrecursor for metal-organic frameworks (MOFs)

Pyrazole Ring Reactivity

The 2-methylpyrazole subunit undergoes regioselective functionalization:

ReactionReagentsSiteOutcomeYield (%)Source
N-AlkylationCH₃I, K₂CO₃, DMFN-1Quaternary ammonium salt55
C-H ActivationPd(OAc)₂, PhI(OAc)₂, AcOHC-4Acetoxylation40
HalogenationNBS, AIBN, CCl₄C-5Bromopyrazole analog72

Key Limitation : Steric bulk from the 2-methyl group suppresses reactivity at C-3 .

Cross-Coupling Reactions

Palladium-catalyzed couplings enable diversification of the core structure:

Reaction TypeCatalytic SystemSubstrateProductYield (%)Source
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃Aryl boronic acidsBiaryl derivatives65-80
Buchwald-HartwigPd₂(dba)₃, XantphosPrimary aminesAminated analogs50-60

Optimized Conditions : Reactions require degassed solvents and temperatures between 80–110°C to achieve full conversion .

Oxidation and Reduction Pathways

Target GroupReagentsProductSelectivitySource
Dioxolo ringDDQ, CH₂Cl₂Quinone derivative88%
Benzothiazole SmCPBA, DCMSulfoxide95%
Pyrazole C-4NaBH₄, MeOHDihydropyrazole63%

Notable Observation : Oxidation of the sulfur atom in the benzothiazole ring proceeds without ring degradation, enabling controlled modification .

Stability Under Physiological Conditions

Critical for pharmacological applications:

ConditionpHTemperatureDegradation (%)Half-LifeKey DegradantsSource
Simulated gastric fluid1.237°C12% (24 h)58 hCarboxylic acid, sulfoxide
Plasma (human)7.437°C<5% (24 h)>100 hNone detected

Industrial-Scale Reaction Challenges

ParameterIssueMitigation StrategySource
Carboxamide HydrolysisUncontrolled exothermsContinuous flow reactors with precise temperature control
PurificationCo-eluting regioisomersHigh-performance countercurrent chromatography (HPCCC)
Catalyst CostPd leaching in couplingsImmobilized Pd catalysts on mesoporous silica

Scientific Research Applications

Anticancer Activity

Research indicates that compounds related to N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-2-methylpyrazole-3-carboxamide exhibit significant anticancer properties. Studies have shown that these compounds can inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression. For instance, derivatives of benzothiazole have been investigated for their ability to target specific cancer pathways, making them candidates for further development in cancer therapeutics.

Antimicrobial Properties

The compound has also demonstrated antimicrobial activity against various pathogens. Its structural components allow it to interact with bacterial cell membranes and inhibit growth. This property is particularly useful in developing new antibiotics amid rising antibiotic resistance.

Enzyme Inhibition

This compound has shown potential as an enzyme inhibitor. For example, it may inhibit certain kinases involved in cancer signaling pathways or enzymes responsible for bacterial metabolism. This inhibition can lead to decreased tumor growth or enhanced efficacy of existing antibiotics.

Neuroprotective Effects

Recent studies suggest that this compound may possess neuroprotective properties. Its ability to cross the blood-brain barrier and modulate neuroinflammatory responses makes it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Case Studies and Research Findings

StudyApplicationFindings
Study AAnticancerDemonstrated significant reduction in tumor size in vitro and in vivo models.
Study BAntimicrobialShowed effectiveness against resistant strains of Staphylococcus aureus.
Study CNeuroprotectionReduced markers of inflammation in animal models of neurodegeneration.

Mechanism of Action

The mechanism of action of N-([1,3]dioxolo[4’,5’:4,5]benzo[1,2-d]thiazol-6-yl)-1-methyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other heterocyclic compounds with dioxolo, thiazole, and pyrazole rings. Examples include:

  • [1,3]dioxolo[4,5-f]benzodioxole derivatives
  • Benzo[d]thiazole derivatives
  • Pyrazole-5-carboxamide derivatives

Uniqueness

N-([1,3]dioxolo[4’,5’:4,5]benzo[1,2-d]thiazol-6-yl)-1-methyl-1H-pyrazole-5-carboxamide is unique due to its specific combination of heterocyclic rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Biological Activity

N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-2-methylpyrazole-3-carboxamide is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological effects, including antitumor, antibacterial, and anti-inflammatory properties.

Chemical Structure and Properties

The compound features a complex structure that includes a benzothiazole ring fused with a dioxole moiety and a pyrazole carboxamide group. Its molecular formula is C₁₃H₁₁N₃O₃S, with a molecular weight of 281.31 g/mol.

PropertyValue
Molecular FormulaC₁₃H₁₁N₃O₃S
Molecular Weight281.31 g/mol
SolubilitySoluble in DMSO
Melting PointNot specified

Antitumor Activity

Recent studies have indicated that derivatives of pyrazole compounds exhibit significant antitumor activity. For instance, compounds similar to this compound have been shown to inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines. A study highlighted that certain structural modifications enhance the cytotoxicity against human cancer cell lines such as HCC827 and NCI-H358, with IC50 values ranging from 6.26 to 20.46 μM depending on the assay conditions .

Antibacterial Properties

The compound's potential as an antibacterial agent has also been explored. Pyrazole derivatives are known to target bacterial enzymes and disrupt critical cellular processes. In vitro studies have demonstrated that these compounds can inhibit the growth of specific bacterial strains, suggesting their utility in treating infections caused by resistant bacteria .

The biological activities of this compound are thought to be mediated through multiple mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in tumor growth and bacterial metabolism.
  • DNA Interaction : Similar compounds have been shown to bind to DNA, particularly within the minor groove, which can interfere with replication and transcription processes.
  • Induction of Apoptosis : The ability to induce programmed cell death in cancer cells is a critical aspect of its antitumor activity.

Study 1: Antitumor Efficacy

A recent investigation into the antitumor properties of pyrazole derivatives reported that structural modifications significantly influenced their efficacy. The study utilized both 2D and 3D cell culture models to evaluate cytotoxicity and found that certain modifications led to enhanced activity in 2D assays compared to 3D models .

Study 2: Antibacterial Screening

Another research effort focused on the antibacterial properties of various pyrazole derivatives. The results indicated that compounds with specific substituents exhibited potent activity against Gram-positive bacteria, highlighting their potential for development into new antimicrobial agents .

Q & A

Basic Research: How can researchers optimize the synthesis of this compound to improve yield and purity?

Methodological Answer:
The synthesis of N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-2-methylpyrazole-3-carboxamide can be optimized by:

  • Solvent Selection : Polar aprotic solvents like DMF enhance nucleophilic substitution reactions (e.g., coupling benzothiazole derivatives with pyrazole intermediates) due to their high polarity and ability to stabilize ionic intermediates .
  • Base Optimization : Potassium carbonate (K₂CO₃) is effective for deprotonation in alkylation steps, as demonstrated in similar heterocyclic syntheses .
  • Purification Techniques : Column chromatography with gradient elution (e.g., hexane/ethyl acetate) or recrystallization from ethanol can isolate the target compound with >95% purity .

Advanced Research: What advanced analytical techniques confirm the molecular structure and purity of this compound?

Methodological Answer:

  • High-Resolution Mass Spectrometry (HR-ESI-MS) : Provides exact mass measurements to verify molecular formula (e.g., resolving isotopic patterns for sulfur-containing heterocycles) .
  • Multinuclear NMR (¹H, ¹³C, DEPT-135) : Assigns proton environments (e.g., distinguishing dioxolo benzothiazole protons at δ 6.2–6.8 ppm) and confirms substitution patterns .
  • X-ray Crystallography : Resolves solid-state conformation, bond angles, and intermolecular interactions (e.g., π-stacking in benzothiazole-pyrazole hybrids) .

Advanced Research: How can mechanistic studies elucidate the biological activity of this compound?

Methodological Answer:

  • In Vitro Assays : Screen for kinase inhibition (e.g., ATP-binding pocket competition assays) or antimicrobial activity (MIC determination against Gram-positive/negative strains) using standardized protocols .
  • Molecular Docking : Utilize software like AutoDock Vina to model interactions with target proteins (e.g., benzothiazole moieties binding to hydrophobic pockets) .
  • Structure-Activity Relationship (SAR) : Synthesize derivatives with modified pyrazole substituents (e.g., methyl to ethyl groups) and correlate activity trends .

Advanced Research: How should researchers address contradictory data in biological activity studies?

Methodological Answer:

  • Replication Studies : Repeat assays under identical conditions (e.g., pH, temperature, solvent controls) to rule out experimental variability .
  • Orthogonal Assays : Cross-validate results using complementary techniques (e.g., SPR for binding affinity vs. fluorescence polarization for kinetic analysis) .
  • Meta-Analysis : Compare data across literature (e.g., patent claims vs. peer-reviewed studies) to identify consensus mechanisms or contextual outliers .

Advanced Research: What strategies are effective for synthesizing derivatives to explore SAR?

Methodological Answer:

  • Multicomponent Reactions (MCRs) : Use aryl glyoxal derivatives in one-pot reactions to introduce diverse substituents (e.g., halogenated or methoxy groups) at the benzothiazole core .
  • Catalytic Functionalization : Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to attach aryl/heteroaryl groups to the pyrazole ring .
  • Protecting Group Chemistry : Temporarily block reactive sites (e.g., dioxolo oxygen) during selective alkylation/acylation steps .

Advanced Research: How can X-ray crystallography resolve structural ambiguities in this compound?

Methodological Answer:

  • Crystallization Conditions : Use slow evaporation from a 1:1 dichloromethane/methanol mixture to obtain single crystals suitable for diffraction .
  • Data Collection : Collect datasets at 100 K using synchrotron radiation (λ = 0.71073 Å) to enhance resolution for heavy atoms (e.g., sulfur in benzothiazole) .
  • Refinement : Apply SHELXL for structure solution, refining anisotropic displacement parameters and validating with R-factor convergence (<5%) .

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